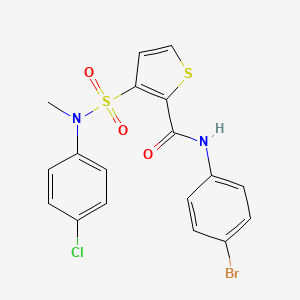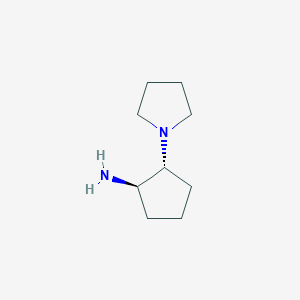![molecular formula C25H23N3O2S2 B2896730 N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260905-40-5](/img/structure/B2896730.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has been conducted on the synthesis of compounds with structures related to N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, focusing on their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors (Gangjee et al., 2008). This research highlighted the significant inhibitory activity of these compounds against key enzymes involved in the folate pathway, which is a critical pathway in cellular division and cancer progression.
Structural Analysis
The crystal structures of related compounds have been analyzed to understand their molecular conformation and interactions. Studies such as those by Subasri et al. (2017) have provided insights into the folded conformation of molecules, which could influence their biological activity and interaction with biological targets (Subasri et al., 2017).
Antimicrobial Activity
Compounds within this chemical class have been synthesized and evaluated for their antimicrobial activity. The synthesis of novel heterocyclic compounds bearing the sulfamido moiety has shown potential antibacterial and antifungal activities, indicating the broad-spectrum potential of these compounds as antimicrobial agents (Nunna et al., 2014).
Antitumor Activity
The antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated, revealing potent anticancer activity against several human cancer cell lines. This demonstrates the potential of these compounds in cancer treatment and highlights the importance of structural modification in enhancing biological activity (Hafez & El-Gazzar, 2017).
Spectroscopic Characterization
Research into the vibrational spectroscopic signatures of similar compounds has provided valuable information on their molecular structure and the effects of rehybridization and hyperconjugation. This type of study aids in the understanding of the molecular dynamics and stability of these compounds, which is crucial for their development as pharmaceutical agents (Mary et al., 2022).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-15-6-9-21(16(2)12-15)28-24(30)23-20(10-11-31-23)27-25(28)32-14-22(29)26-19-8-7-17-4-3-5-18(17)13-19/h6-13H,3-5,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWYPSTFVCPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(CCC5)C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2896657.png)
![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)
![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)